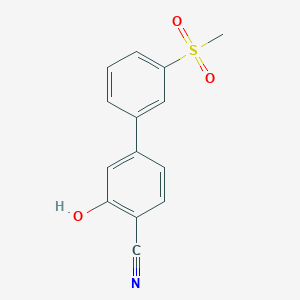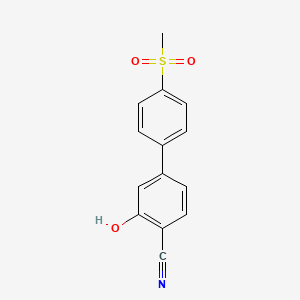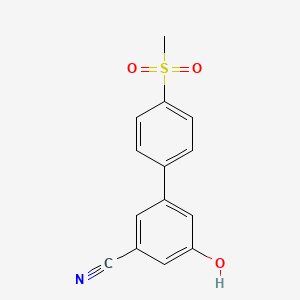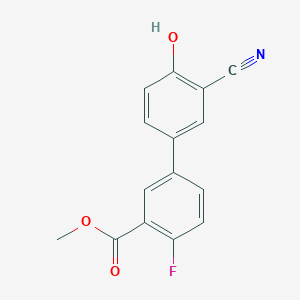![molecular formula C17H14N2O2 B6377053 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261942-47-5](/img/structure/B6377053.png)
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (2CPPCP) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a colorless, odorless, water-soluble compound with a molecular weight of 294.36 g/mol. 2CPPCP has a variety of applications in laboratory experiments, including in biochemical and physiological studies, as well as in drug development.
科学研究应用
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a variety of applications in scientific research, including in drug development. It has been used in the synthesis of new compounds with potential therapeutic applications, such as in the treatment of cancer, Alzheimer’s, and Parkinson’s diseases. In addition, it has been used to study the mechanism of action of drugs, as well as to identify potential drug targets. 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has also been used in biochemical and physiological studies, such as in the study of enzyme kinetics and metabolism.
作用机制
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate various physiological processes, such as inflammation and pain. By inhibiting COX-2, 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can reduce the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the production of prostaglandins. In addition, it has been found to reduce the activity of certain enzymes, such as phospholipase A2 and lipoxygenase. It has also been found to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has several advantages for laboratory experiments. It is a water-soluble compound, making it easy to use and store. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, it has some limitations as well. For example, it is not very stable and can decompose over time. In addition, it is not very soluble in organic solvents, making it difficult to use in some experiments.
未来方向
There are several potential future directions for the use of 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in scientific research. One potential direction is in the development of new drugs. 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used to identify potential drug targets and to develop new compounds with potential therapeutic applications. Another potential direction is in the study of enzyme kinetics and metabolism. 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used to study the effects of drugs on enzymes and to identify potential drug targets. Finally, 2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used to study the biochemical and physiological effects of drugs, such as their effects on inflammation and pain.
合成方法
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized from 2-cyano-5-[3-(cyclopropylamino)phenyl]phenol. This is done by reacting the phenol with a mixture of cyclopropylamine and carbon dioxide in an aqueous solution at a pH of 8.5-9.5. The reaction is carried out at a temperature of 25-30°C for 1-2 hours. The resulting product is then purified by recrystallization and then dried to obtain the desired compound.
属性
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-14-5-4-12(9-16(14)20)11-2-1-3-13(8-11)17(21)19-15-6-7-15/h1-5,8-9,15,20H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLNPZYFOAKTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684956 |
Source


|
| Record name | 4'-Cyano-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261942-47-5 |
Source


|
| Record name | 4'-Cyano-N-cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














